molecular formula C17H22N4O3S2 B2635788 4-(8-((5-Ethylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2191267-08-8

4-(8-((5-Ethylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

Cat. No. B2635788
CAS RN: 2191267-08-8
M. Wt: 394.51
InChI Key: HAGZMLYTWAABHS-UHFFFAOYSA-N
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Description

4-(8-((5-Ethylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodologies : The compound has been synthesized through a series of reactions, including condensation, chlorination, and nucleophilic substitution. These methods have been established for rapid and green synthesis, focusing on the total yield of the steps involved (H. Lei et al., 2017).

  • Structural Analysis and Characterization : The structural properties and characterization of similar compounds have been explored using various analytical methods like NMR, MS, and X-ray crystallography. These techniques help confirm the molecular structure and provide insight into the compound's properties (M. Attia et al., 2014).

Biological and Pharmacological Potential

  • Antimicrobial Activity : Studies have shown that derivatives of similar compounds exhibit antimicrobial activity. For instance, certain pyrimidin-4(3H)-one derivatives have demonstrated activity against various strains like S. aureus, B. subtilis, and C. albicans (M. Attia et al., 2014).

  • Antioxidant Activity : Derivatives of similar compounds have been evaluated for their potential as antioxidants. This includes investigating their efficiency against ROS and their ability to act as cytochrome c peroxidase inhibitors (M. A. Aziz et al., 2021).

  • Antiproliferative Activity : Some derivatives have been tested for their antiproliferative effects against human cancer cell lines, showing potential as anticancer agents. This includes studies using the MTT assay method to evaluate their efficacy (L. Mallesha et al., 2012).

  • Anti-inflammatory Activity : Certain thiophene derivatives, which are structurally related to the compound , have shown promise in anti-inflammatory activity. This includes studies in animal models to evaluate their effectiveness compared to standard drugs (M. Helal et al., 2015).

Potential in Drug Discovery

  • Drug Design and Optimization : The compound's derivatives have been part of studies focusing on drug design, especially in targeting specific pathways like the PI3K-AKT-mTOR pathway in cancer treatment. This includes optimizing selectivity and pharmacokinetic properties (H. Hobbs et al., 2019).

  • Solvent-Induced Polymorphism : Research has been conducted on solvent-induced polymorphism in coordination complexes involving similar compounds. This includes crystal structure analysis and evaluation of antioxidant properties (K. Chkirate et al., 2020).

properties

IUPAC Name

4-[8-(5-ethylthiophen-2-yl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-2-14-5-6-15(25-14)26(22,23)21-7-3-4-13-12-18-17(19-16(13)21)20-8-10-24-11-9-20/h5-6,12H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGZMLYTWAABHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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